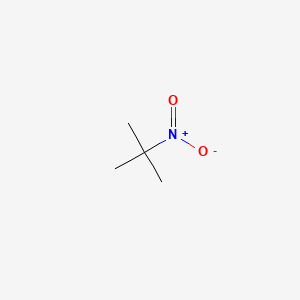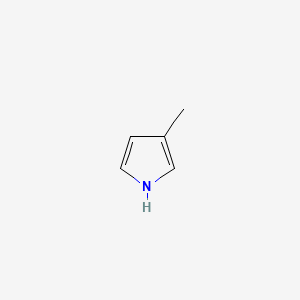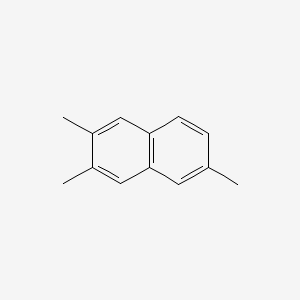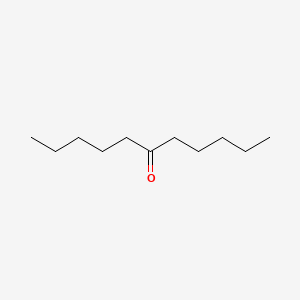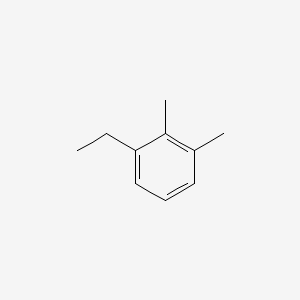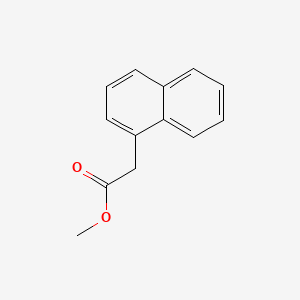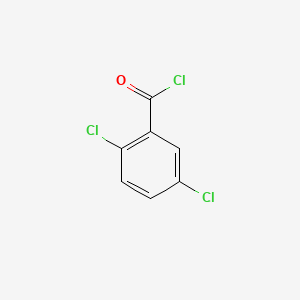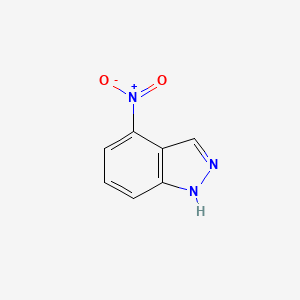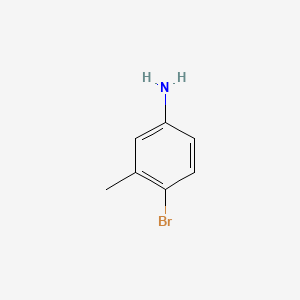
4-Brom-3-methylanilin
Übersicht
Beschreibung
4-Bromo-3-methylaniline, also known as 4-Bromo-m-toluidine, is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the fourth position and a methyl group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methylaniline is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
Target of Action
4-Bromo-3-methylaniline is a chemical compound that primarily targets the respiratory system
Pharmacokinetics
It is generally known that the physicochemical properties of a compound, such as lipophilicity and water solubility, can significantly impact its bioavailability .
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory tract, and it is harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3-methylaniline. For instance, exposure to light and heat may degrade the compound, reducing its effectiveness . Additionally, the compound should be handled in a well-ventilated area to minimize inhalation exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylaniline can be synthesized through several methods. One common method involves the bromination of 3-methylaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3-methylaniline may involve large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products may include nitro compounds or quinones.
Reduction: Products may include amines or alcohols.
Coupling Reactions: Biphenyl derivatives or other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
4-Bromoaniline: Similar structure but lacks the methyl group.
3-Bromo-4-methylaniline: Similar structure but with different substitution pattern.
4-Bromo-2-methylaniline: Similar structure but with different substitution pattern.
Uniqueness: 4-Bromo-3-methylaniline is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both the bromine atom and the methyl group provides distinct chemical properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
4-bromo-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEGELSFOYDPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219383 | |
| Record name | 4-Bromo-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-10-4 | |
| Record name | 4-Bromo-3-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 4-bromo-3-methylaniline?
A1: 4-Bromo-3-methylaniline serves as a versatile building block in organic synthesis. It's frequently employed as a starting material for creating complex molecules, particularly in the synthesis of:
- Biaryl Compounds: It can be coupled with arylboronic acids via Suzuki coupling reactions to yield biaryl derivatives. For example, it's used to synthesize 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid. []
- Tröger's Base Analogues: Researchers utilize it in the multi-step synthesis of linearly fused Tröger's base analogues, which have potential applications in catalysis and material science. [, , ]
- Glycosylamines: It reacts with D-glucose and D-galactose to form β-D-glucopyranosyl- and β-D-galactopyranosylamines, which are valuable intermediates in carbohydrate chemistry. [, ]
Q2: What analytical techniques are used to characterize compounds derived from 4-bromo-3-methylaniline?
A2: Various analytical techniques are employed to characterize the intermediates and final products synthesized from 4-bromo-3-methylaniline. These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are widely used for structural elucidation. [, ]
- Mass Spectrometry: This technique helps determine the molecular weight and identify the synthesized compounds. [, ]
- Infrared (IR) Spectroscopy: IR spectra provide information about functional groups present in the molecules. []
- Melting Point Analysis: This simple technique helps confirm the identity and purity of solid compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)



